molecular formula C22H23N5O2 B10831056 Cdk8-IN-3

Cdk8-IN-3

Cat. No.: B10831056
M. Wt: 389.4 g/mol
InChI Key: MYODQBLYOKTZML-UHFFFAOYSA-N
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Description

CDK8-IN-3 is a compound that acts as an inhibitor of cyclin-dependent kinase 8 (CDK8). CDK8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and other cellular processes. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, by targeting the transcriptional regulation pathways involved in tumor progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CDK8-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis methods to larger volumes while ensuring consistency and purity. This involves optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

CDK8-IN-3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the specific transformation desired, such as temperature, pressure, and solvent choice .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

CDK8-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of CDK8 in various chemical processes.

    Biology: Employed in research to understand the biological functions of CDK8 and its role in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment by inhibiting CDK8 activity and disrupting tumor progression pathways.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting CDK8

Mechanism of Action

CDK8-IN-3 exerts its effects by inhibiting the activity of CDK8. CDK8 is involved in the regulation of gene expression through its role in the Mediator complex, which interacts with RNA polymerase II and various transcription factors. By inhibiting CDK8, this compound disrupts the transcriptional regulation of genes involved in cell proliferation, differentiation, and survival, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

CDK8-IN-3 can be compared with other CDK8 inhibitors and similar compounds, such as:

    CDK8-IN-1: Another CDK8 inhibitor with a different chemical structure and potency.

    CDK8-IN-2: A compound with similar inhibitory activity but different pharmacokinetic properties.

    CDK19-IN-1: An inhibitor targeting CDK19, a closely related kinase with overlapping functions with CDK8.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties and therapeutic potential compared to other similar compounds .

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]-2H-indazole-5-carboxamide

InChI

InChI=1S/C22H23N5O2/c1-27-14-18(13-24-27)16-5-3-15(4-6-16)11-21-19-12-17(7-8-20(19)25-26-21)22(28)23-9-10-29-2/h3-8,12-14H,9-11H2,1-2H3,(H,23,28)(H,25,26)

InChI Key

MYODQBLYOKTZML-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CC3=C4C=C(C=CC4=NN3)C(=O)NCCOC

Origin of Product

United States

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